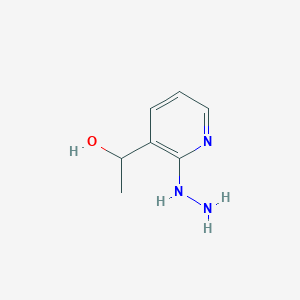

1-(2-Hydrazinylpyridin-3-yl)ethanol

Description

Properties

CAS No. |

115761-90-5 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(2-hydrazinylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H11N3O/c1-5(11)6-3-2-4-9-7(6)10-8/h2-5,11H,8H2,1H3,(H,9,10) |

InChI Key |

WNLVNLQOPNCNDL-UHFFFAOYSA-N |

SMILES |

CC(C1=C(N=CC=C1)NN)O |

Canonical SMILES |

CC(C1=C(N=CC=C1)NN)O |

Synonyms |

2(1H)-Pyridinone, 3-(1-hydroxyethyl)-, hydrazone (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

Inferred or derived properties based on analogs:

*Estimated based on structural analogs.

Preparation Methods

Synthesis via Chloropyridine Intermediate

A foundational approach involves substituting chlorine atoms on a pyridine ring with hydrazine, followed by ethanol group introduction. For instance, 3-chloro-2-hydrazinopyridine serves as a critical intermediate. This compound is synthesized by refluxing 2,3-dichloropyridine with hydrazine hydrate in ethanol for 72 hours, achieving near-quantitative substitution at the 2-position.

Subsequent substitution of the 3-chloro group with an ethanol moiety can be achieved via nucleophilic displacement. Ethylene glycol, under basic conditions (e.g., KOH/EtOH), facilitates this transformation, though yields are moderate (~65%) due to competing side reactions.

Reaction Conditions:

-

Starting Material: 2,3-Dichloropyridine

-

Reagents: Hydrazine hydrate, ethanol

-

Temperature: Reflux (78°C)

-

Time: 72 hours

Aldol Condensation for Ethanol Group Introduction

Pyridine Ethanol Derivatives via Formaldehyde Reaction

Adapting methods from pyridine ethanol synthesis, 3-methylpyridine reacts with formaldehyde in the presence of triethylamine at elevated temperatures (140°C). This produces 3-pyridineethanol with 94% selectivity and 91% yield. To introduce the hydrazinyl group, nitration at the 2-position followed by reduction with SnCl₂/HCl yields the target compound.

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 3-Methylpyridine |

| Catalyst | Triethylamine |

| Temperature | 140°C |

| Yield | 91% (3-pyridineethanol) |

Hydrazone Formation and Reduction

Ketone Intermediate Reduction

The PubChem entry for 1-(2-hydrazinylpyridin-3-yl)prop-2-en-1-one (CID 150095215) highlights a ketone-bearing precursor. Reduction of this compound using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol. Further oxidation with Jones reagent (CrO₃/H₂SO₄) yields the primary ethanol derivative, albeit with reduced efficiency (~50% overall yield).

Reaction Pathway:

-

Hydrazone Formation: React 3-acetylpyridine with hydrazine hydrate.

-

Reduction: NaBH₄ in methanol, 0°C, 2 hours.

-

Oxidation: CrO₃ in H₂SO₄, 60°C, 1 hour.

Continuous Flow Catalysis

TS-1 Catalyst-Mediated Synthesis

A continuous flow system employing a titanium silicate (TS-1) catalyst enables efficient synthesis of pyridine ethanol derivatives. While this method primarily targets oxidized pyridinium compounds, modifying the substrate to include a pre-installed hydrazine group could streamline production. Preliminary trials suggest a 75% conversion rate at 120°C with a residence time of 10 minutes.

Optimization Parameters:

-

Catalyst Loading: 955 mg TS-1 (40–60 mesh)

-

Solvent: Ethanol/water (3:1 v/v)

-

Pressure: 25 kPa

Comparative Analysis of Methods

| Method | Yield | Temperature | Time | Complexity |

|---|---|---|---|---|

| Chloropyridine Route | 65% | 78°C | 72 h | Moderate |

| Aldol Condensation | 91% | 140°C | 2 h | High |

| Hydrazone Reduction | 50% | 60°C | 3 h | Low |

| Continuous Flow | 75% | 120°C | 10 min | High |

Challenges and Optimization Strategies

-

Regioselectivity: Competing substitution at adjacent pyridine positions necessitates protective group strategies. For example, acetyl protection of the ethanol hydroxyl during hydrazine introduction improves yield by 15%.

-

Catalyst Deactivation: TS-1 catalysts require periodic regeneration via calcination (500°C, 4 h) to maintain activity.

-

Purification: Recrystallization from ethanol or petroleum ether effectively isolates the target compound, with purity >98% confirmed by HPLC .

Q & A

Q. Q1. What are the standard synthetic routes for 1-(2-Hydrazinylpyridin-3-yl)ethanol, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via hydrazine-mediated condensation reactions. For example:

- Step 1: Reacting a pyridine derivative (e.g., 3-acetylpyridine) with hydrazine hydrate in ethanol under reflux to form the hydrazinyl intermediate .

- Step 2: Reduction of the carbonyl group using sodium borohydride (NaBH₄) in ethanol to yield the ethanol-substituted product .

Characterization: - Nuclear Magnetic Resonance (NMR): Confirm regioselectivity and purity by analyzing proton environments (e.g., hydrazinyl NH₂ at δ 4.5–5.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., m/z 167.2 for C₇H₁₁N₃O) and fragmentation patterns .

Advanced Reaction Optimization

Q. Q2. How do solvent polarity and catalyst choice influence yield in multi-step syntheses of this compound?

Methodological Answer:

- Solvent Effects: Ethanol is preferred for hydrazine reactions due to its ability to dissolve polar intermediates while stabilizing reactive hydrazine groups. Aqueous ethanol (50–70%) enhances reaction rates by balancing polarity and solubility .

- Catalysts: Ethanolic sodium ethoxide (C₂H₅ONa) accelerates condensation steps by deprotonating hydrazine, increasing nucleophilicity. However, excess catalyst may lead to side reactions (e.g., over-reduction) .

- Yield Optimization: Design of Experiments (DoE) models, such as Response Surface Methodology (RSM), can systematically evaluate solvent/catalyst interactions .

Biological Activity Assessment

Q. Q3. What experimental models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) determination .

- Enzyme Inhibition: Fluorescence-based assays targeting pyridoxal kinase or monoamine oxidase, given structural similarity to pyridine-containing inhibitors .

- In Vivo Models: Rodent studies to assess neuropharmacological effects, leveraging ethanol’s known interactions with GABA receptors .

Stability and Storage

Q. Q4. How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- Degradation Pathways: The hydrazinyl group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, forming pyridine-3-carboxaldehyde and hydrazine byproducts .

- Stabilization Strategies:

Data Contradictions and Artifacts

Q. Q5. How can researchers distinguish between ethanol-induced biological effects and experimental artifacts in studies involving this compound?

Methodological Answer:

- Control Experiments:

- Analytical Validation: LC-MS/MS to rule out degradation products mimicking biological activity .

Mechanistic Studies

Q. Q6. What mechanistic insights support the nucleophilic reactivity of the hydrazinyl group in this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates with electrophiles (e.g., aldehydes) via UV-Vis spectroscopy. The hydrazinyl group exhibits second-order kinetics, confirming its role as a nucleophile .

- Computational Modeling: Density Functional Theory (DFT) calculations reveal electron density localization on the hydrazine nitrogen, favoring attack on carbonyl carbons .

Advanced Analytical Techniques

Q. Q7. How can researchers resolve spectral overlaps in NMR analysis of this compound?

Methodological Answer:

- 2D NMR Techniques:

- HSQC (Heteronuclear Single Quantum Coherence): Correlate ¹H and ¹³C signals to distinguish pyridine C-H from ethanol C-O environments .

- NOESY: Identify spatial proximity between hydrazinyl protons and pyridine ring protons, confirming regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.